molecular formula C8H10N4O B8633833 (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

Cat. No. B8633833
M. Wt: 178.19 g/mol
InChI Key: ZJZCOFZTXHEGCS-UHFFFAOYSA-N
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Description

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-5-2-7-10-3-6(4-13)8(9)12(7)11-5/h2-3,13H,4,9H2,1H3

InChI Key

ZJZCOFZTXHEGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L three-necked round bottom flask was added Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (20.6 g, 100 mmol, 1.0 eq.) and THF (400 mL). The mixture was cooled to 0° C. and LiBHEt3 (315 mL of a 1.0 M solution in THF, 315 mmol, 3.0 eq.) was added slowly through an addition funnel under nitrogen. After addition, the mixture was stirred at room temperature for 4 h. Additional LiBHEt3 (30 mL of a 1.0 M solution in THF, 30 mmol, 0.3 eq.) was added and the mixture was stirred for an additional 1 h. The mixture was slowly treated with EtOAc (600 mL) and then water (300 mL). The layers were separated and the aqueous phase was extracted with EtOAc (2×300 mL). The combined organic phases were dried over anhydrous Na2SO4. After filtration and concentration, the residue was purified by a short silica gel column (2.5 inch in height and 4 inch in diameter) using MeOH in CH2Cl2 as the eluent. Concentration by rotary evaporation provided (7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol (1-1) as a light yellowish solid.
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
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solvent
Reaction Step One
[Compound]
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LiBHEt3
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0 (± 1) mol
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reactant
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
LiBHEt3
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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600 mL
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Quantity
300 mL
Type
reactant
Reaction Step Five

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